molecular formula C21H21FN2O3S2 B2511186 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide CAS No. 941922-31-2

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2511186
CAS RN: 941922-31-2
M. Wt: 432.53
InChI Key: UIPFQMLEGXTWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been found to possess various biological activities such as antimicrobial, antiviral, and anticancer properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide, also known as 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Studies have indicated that this compound exhibits significant anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by targeting specific pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of new cancer therapies .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Agents

Research has explored the neuroprotective potential of this compound. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. This makes it a potential candidate for the development of neuroprotective drugs .

Antioxidant Activity

The compound has demonstrated strong antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and diabetes. This property is valuable for developing treatments that mitigate oxidative damage .

Antiviral Applications

Preliminary studies suggest that this compound may have antiviral properties. It can inhibit the replication of certain viruses by interfering with viral enzymes or proteins essential for their life cycle. This application is particularly important in the context of emerging viral infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. For example, it can inhibit enzymes involved in metabolic pathways, making it a potential candidate for treating metabolic disorders. Enzyme inhibition is a crucial mechanism in drug development for various diseases .

Potential Use in Drug Delivery Systems

Due to its unique chemical properties, this compound can be used in the design of drug delivery systems. It can be incorporated into nanoparticles or other delivery vehicles to enhance the bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant for improving the efficacy of existing drugs .

These applications highlight the versatility and potential of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide in various fields of scientific research. Each application offers a unique avenue for further investigation and development.

The Royal Society of Chemistry

properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S2/c1-26-18-7-15(8-19(10-18)27-2)12-28-21-24-17(13-29-21)9-20(25)23-11-14-3-5-16(22)6-4-14/h3-8,10,13H,9,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPFQMLEGXTWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

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